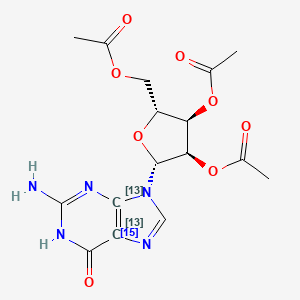

2',3',5'-Tri-O-acetyl Guanosine-13C2,15N

Description

Significance of Guanosine (B1672433) and Its Derivatives in Nucleic Acid Biochemistry and Cellular Processes

Guanosine, a purine (B94841) nucleoside, is a fundamental building block of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). In the DNA double helix, guanine (B1146940), the nucleobase of guanosine, forms three hydrogen bonds with cytosine, contributing to the stability of the genetic code. In RNA, guanosine is integral to the molecule's structure and function, participating in the intricate folding that determines its catalytic or regulatory activity.

Beyond their role as constituents of nucleic acids, guanosine and its phosphorylated derivatives—guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP)—are central to a myriad of cellular processes. GTP, for instance, is a crucial energy source, rivaling adenosine (B11128) triphosphate (ATP) in certain metabolic reactions. It is also a key player in signal transduction pathways, where G-proteins, activated by GTP, relay signals from the cell surface to the interior, governing processes from cell growth to apoptosis.

Role of 2',3',5'-Tri-O-acetyl Guanosine as a Key Intermediate in Labeled Nucleic Acid Synthesis

The synthesis of isotopically labeled RNA for research purposes often begins with the chemical or enzymatic incorporation of labeled nucleoside triphosphates. 2',3',5'-Tri-O-acetyl Guanosine serves as a crucial protected form of guanosine in the chemical synthesis of these labeled building blocks. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar protect the hydroxyl groups from unwanted reactions during the synthetic process. This protection is vital for achieving high yields and purity of the final labeled product.

Starting with 2',3',5'-Tri-O-acetyl Guanosine that has been synthesized to contain ¹³C and ¹⁵N atoms at specific positions, chemists can then perform the necessary chemical transformations to produce the corresponding guanosine triphosphate (GTP). This labeled GTP can then be used in in vitro transcription reactions to generate RNA molecules with the isotopic labels incorporated at specific guanosine residues. The acetyl protecting groups can be easily removed under mild conditions at the appropriate stage of the synthesis.

Overview of Advanced Research Applications of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N

The primary application of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N lies in its role as a precursor for the synthesis of ¹³C,¹⁵N-labeled guanosine triphosphate. This labeled GTP is then utilized in sophisticated research techniques to unravel the complexities of nucleic acid biology.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the most significant applications is in the field of NMR spectroscopy for the structural and dynamic analysis of large RNA molecules. nih.gov The incorporation of ¹³C and ¹⁵N isotopes helps to overcome the spectral overlap and line broadening issues that are common in NMR studies of large biomolecules. nih.gov By selectively labeling specific guanosine residues, researchers can assign signals in the NMR spectrum and probe the local environment and dynamics of those residues within the larger RNA structure. This approach has been instrumental in understanding the function of ribozymes, riboswitches, and other non-coding RNAs. nih.gov

Metabolic Flux Analysis: In the realm of systems biology, ¹³C,¹⁵N-labeled guanosine, derived from 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, is a valuable tracer for metabolic flux analysis. nih.gov By introducing this labeled nucleoside into cells, scientists can follow the incorporation of the heavy isotopes into the guanine nucleotide pool and subsequently into newly synthesized RNA and DNA. Using mass spectrometry to analyze the isotopic enrichment of these nucleic acids and their degradation products, researchers can quantify the rates of nucleic acid synthesis and turnover, providing critical data for understanding cellular growth, proliferation, and response to disease. nih.gov

| Research Application | Technique | Information Gained |

| RNA Structure and Dynamics | NMR Spectroscopy | 3D structure, conformational changes, ligand binding sites |

| Nucleic Acid Metabolism | Metabolic Flux Analysis | Rates of synthesis and degradation of RNA and DNA |

Table 1: Advanced Research Applications

Structure

3D Structure

Properties

Molecular Formula |

C16H19N5O8 |

|---|---|

Molecular Weight |

412.33 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1/i10+1,13+1,18+1 |

InChI Key |

ULXDFYDZZFYGIY-BKJVLZSZSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=[15N][13C]3=[13C]2N=C(NC3=O)N)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for Research Applications of 2 ,3 ,5 Tri O Acetyl Guanosine 13c2,15n

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique for elucidating the three-dimensional structure and dynamics of molecules in solution and the solid state. For isotopically labeled compounds such as 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, NMR provides unparalleled insights into atomic-level connectivity, conformational dynamics, and intermolecular interactions. The incorporation of ¹³C and ¹⁵N isotopes significantly enhances the resolution and information content of NMR spectra, overcoming the inherent challenges of spectral overlap and signal degeneracy often encountered with unlabeled nucleic acids. nih.govacs.org

Application of Multi-dimensional ¹H-¹³C and ¹H-¹⁵N NMR Experiments (e.g., HSQC, HMBC, NOESY) for Label Verification and Structural Assignment

Multi-dimensional NMR experiments are indispensable for the unambiguous verification of isotopic labels and the complete assignment of proton, carbon, and nitrogen resonances in 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N. These experiments disperse the NMR signals into two or more frequency dimensions, resolving spectral overlap and revealing through-bond and through-space correlations between nuclei. ipb.ptkashanu.ac.ir

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone experiment for label verification. It generates a two-dimensional spectrum with one axis for the proton (¹H) chemical shift and the other for the chemical shift of a directly attached heteronucleus, such as ¹³C or ¹⁵N. For 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, the ¹H-¹³C HSQC spectrum will exhibit correlations only for the ¹³C-labeled positions in the guanine (B1146940) base, providing direct evidence of successful isotopic incorporation. Similarly, the ¹H-¹⁵N HSQC spectrum will show a correlation corresponding to the ¹⁵N-labeled nitrogen atom, confirming its presence and providing its chemical shift.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the three-dimensional structure and conformation of the molecule. nih.gov NOESY detects through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds. nih.gov In the context of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, NOESY experiments can reveal key correlations, such as those between the ribose protons and the base protons, which are critical for defining the glycosidic bond conformation (syn vs. anti).

The combined application of these multi-dimensional NMR techniques allows for a comprehensive and unambiguous assignment of all NMR-active nuclei in 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, thereby verifying the isotopic labeling pattern and elucidating its detailed molecular structure. youtube.comwisc.edu

Table 1: Key Multi-dimensional NMR Experiments for Characterization of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N

| Experiment | Information Provided | Application for Labeled Guanosine (B1672433) Derivative |

| ¹H-¹³C HSQC | Direct one-bond ¹H-¹³C correlations | Verifies the specific sites of ¹³C labeling within the guanine base. |

| ¹H-¹⁵N HSQC | Direct one-bond ¹H-¹⁵N correlations | Confirms the presence and location of the ¹⁵N label. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C and ¹H-¹⁵N correlations | Establishes connectivity between the ribose, guanine, and acetyl groups, confirming the overall molecular structure. |

| NOESY | Through-space ¹H-¹H correlations | Determines the three-dimensional conformation, including the orientation of the guanine base relative to the ribose sugar. |

Isotopic Enrichment Verification and Purity Assessment via NMR

NMR spectroscopy is a primary method for verifying the level of isotopic enrichment and assessing the chemical purity of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N. The quantitative nature of NMR allows for the determination of the percentage of ¹³C and ¹⁵N incorporation at the specified positions.

For ¹³C enrichment, the relative intensities of the signals from the ¹³C-labeled carbons and any residual unlabeled ¹²C carbons in a one-dimensional ¹³C NMR spectrum can be used to calculate the enrichment level. High-resolution ¹H NMR spectra can also be informative, as the protons attached to ¹³C-labeled carbons will appear as doublets due to one-bond ¹H-¹³C coupling, flanking the central singlet from the unlabeled isotopomer. The ratio of the satellite peak integrals to the central peak integral provides a direct measure of ¹³C enrichment.

Similarly, ¹⁵N enrichment can be assessed through ¹⁵N NMR or by observing the effects of ¹⁵N on the spectra of neighboring nuclei. For example, in a ¹H NMR spectrum, protons coupled to ¹⁵N will exhibit additional splitting, and the extent of this splitting can be used to confirm the presence of the label.

In addition to isotopic enrichment, NMR is a powerful tool for assessing chemical purity. The ¹H NMR spectrum, in particular, serves as a "fingerprint" of the molecule. The presence of any unexpected signals can indicate the presence of impurities, such as residual solvents, starting materials, or side products from the synthesis. Integration of the signals corresponding to the target compound and the impurities allows for a quantitative determination of the purity.

Use of ¹³C and ¹⁵N Labels in Relaxation Dispersion NMR for Conformational Dynamics Research

The incorporation of ¹³C and ¹⁵N labels into 2',3',5'-Tri-O-acetyl Guanosine opens the door to advanced NMR techniques like relaxation dispersion for studying conformational dynamics. nih.gov Molecules are not static entities; they often exist in a dynamic equilibrium between different conformational states. These dynamic processes, which can occur on timescales from microseconds to milliseconds, are often crucial for biological function.

Relaxation dispersion NMR experiments measure the effective transverse relaxation rate (R₂) of nuclear spins under the influence of a variable radiofrequency field. By analyzing how R₂ changes as a function of the applied field strength, it is possible to extract kinetic and thermodynamic parameters that describe the exchange between different conformational states.

The presence of ¹³C and ¹⁵N labels provides site-specific probes for these dynamic studies. By monitoring the relaxation properties of the labeled nuclei, researchers can gain insights into the motions occurring at specific locations within the molecule. For example, ¹³C relaxation dispersion experiments on the labeled guanine base of 2',3',5'-Tri-O-acetyl Guanosine could reveal the dynamics of base flipping or other conformational changes in that part of the molecule. Similarly, ¹⁵N relaxation dispersion can probe the dynamics at the site of nitrogen labeling.

These studies are particularly valuable when the labeled nucleoside is incorporated into larger biomolecules like RNA or DNA, allowing for the investigation of local conformational dynamics that may be critical for processes such as protein recognition or catalytic activity.

Solid-State NMR Applications with ¹³C, ¹⁵N Labels in Complex Biomolecular Systems

While solution-state NMR is ideal for studying molecules in their native, solvated state, solid-state NMR (ssNMR) provides a powerful alternative for investigating large, insoluble, or non-crystalline biomolecular systems. The incorporation of ¹³C and ¹⁵N labels is often essential for the successful application of ssNMR to complex systems. ipb.pt

In solid-state NMR, the broad spectral lines that would otherwise obscure structural information are narrowed by techniques such as magic-angle spinning (MAS). The introduction of stable isotopes like ¹³C and ¹⁵N allows for the use of heteronuclear correlation experiments, similar to those used in solution NMR, to resolve spectral overlap and assign resonances. meihonglab.comresearchgate.net

For example, 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, once incorporated into a larger RNA molecule that forms a complex with a protein, could be studied using ssNMR. The ¹³C and ¹⁵N labels would serve as sensitive probes of the local environment and structure of the guanosine residue within the complex. Two-dimensional ¹³C-¹³C or ¹⁵N-¹³C correlation experiments could be used to assign the resonances of the labeled nucleoside and to identify through-space contacts with neighboring residues, providing valuable structural constraints.

Furthermore, ssNMR techniques can be used to determine precise internuclear distances and torsion angles, providing high-resolution structural information that may be inaccessible by other methods. The ability to study molecules in a solid or semi-solid state also allows for the investigation of systems that are not amenable to crystallization or that are too large for solution NMR, such as amyloid fibrils or membrane-associated proteins.

Mass Spectrometry (MS) for Isotopic Verification and Quantification in Research

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the characterization of isotopically labeled compounds like 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, providing precise information about molecular weight, isotopic enrichment, and labeling patterns.

High-Resolution Mass Spectrometry for Precise Isotopic Purity and Labeling Pattern Confirmation

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically with sub-parts-per-million (ppm) mass accuracy. This level of precision is essential for confirming the elemental composition of a molecule and for verifying the incorporation of isotopic labels.

For 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N, HRMS can be used to determine the exact mass of the molecular ion. The mass difference between the labeled compound and its unlabeled counterpart will correspond precisely to the mass of the incorporated isotopes (two ¹³C atoms and one ¹⁵N atom). This provides unambiguous confirmation of successful labeling.

Furthermore, the isotopic distribution pattern observed in the mass spectrum can be used to assess the isotopic purity of the sample. The theoretical isotopic distribution for a given elemental formula and labeling pattern can be calculated and compared to the experimentally observed pattern. A close match between the theoretical and experimental distributions confirms the high isotopic purity of the compound.

In cases where multiple labeling sites are possible, tandem mass spectrometry (MS/MS) can be employed to confirm the specific labeling pattern. In an MS/MS experiment, the molecular ion of interest is isolated and fragmented. The masses of the resulting fragment ions are then measured. By analyzing the fragmentation pattern and identifying which fragments contain the isotopic labels, the precise location of the labels within the molecule can be determined.

Table 2: Theoretical vs. Expected HRMS Data for 2',3',5'-Tri-O-acetyl Guanosine and its ¹³C₂,¹⁵N-labeled Analog

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Expected Mass Difference (Da) |

| 2',3',5'-Tri-O-acetyl Guanosine | C₁₆H₁₉N₅O₈ | 409.1237 | N/A |

| 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N | C₁₄¹³C₂H₁₉N₄¹⁵NO₈ | 412.1278 | +3.0041 |

Quantitative Analysis of Labeled Guanosine and its Metabolites via Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the precise quantification of molecules, including labeled guanosine and its various metabolites. nih.govresearchgate.net This technique leverages the principle of adding a known quantity of an isotopically labeled standard, such as 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N, to a sample. This standard, often referred to as an internal standard, is chemically identical to the analyte of interest (the endogenous or unlabeled compound) but has a different mass due to the incorporated stable isotopes (¹³C and ¹⁵N). nih.gov

The power of IDMS lies in its ability to correct for analyte loss during sample preparation and variations in instrument response. nih.gov Because the labeled internal standard and the unlabeled analyte behave identically during extraction, purification, and ionization, the ratio of the two species remains constant. By measuring this ratio with a mass spectrometer, the exact amount of the endogenous analyte in the original sample can be calculated with high accuracy and precision. nih.gov

In a typical workflow, the sample is spiked with the this compound standard, followed by sample processing steps like protein precipitation or solid-phase extraction. nih.gov The extract is then analyzed, often by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the labeled and unlabeled analytes. The resulting data allows for the construction of a calibration curve and the precise determination of the analyte's concentration. This approach has been successfully used to quantify related compounds like 8-hydroxyguanine (B145757) in DNA and various nucleotides in human cells. nih.govnih.gov

The use of stable isotope-labeled standards is essential for unequivocal identification and accurate quantification in mass spectrometric measurements. acs.org The reliability of the IDMS method is significantly enhanced by the use of ¹⁵N- and ¹³C-labeled internal standards.

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates the proportional relationship between concentration and instrument response over a defined range. |

| Precision (%CV) | < 15% | Measures the closeness of agreement between a series of measurements from the same sample. Expressed as the coefficient of variation. |

| Accuracy (% Deviation) | ± 15% | Measures the closeness of the determined value to the true value. |

| Limit of Quantification (LOQ) | pmol to fmol range | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

Fragmentation Analysis for Confirming Label Positions and Structural Integrity in Research Studies

Tandem mass spectrometry (MS/MS or MS²) is a critical technique for confirming the structural integrity and the precise location of isotopic labels within this compound. tamu.edunationalmaglab.org This process involves multiple stages of mass analysis. First, the intact labeled molecule (the precursor ion) is selected in the initial mass analyzer (MS1). This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. plos.orgnih.gov The resulting fragments (product ions) are then analyzed in a second mass analyzer (MS2) to generate a fragmentation spectrum. nationalmaglab.org

This spectrum serves as a molecular fingerprint. The masses of the product ions provide direct evidence of the molecule's structure. For an isotopically labeled compound, the position of the labels can be confirmed by observing the mass shift in the fragments that contain the labels. For example, a common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, which separates the guanine base from the acetylated ribose sugar.

| Fragment Description | Expected m/z (Unlabeled) | Expected m/z (Labeled) | Inference |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | 410.1 | 413.1 | Confirms overall mass of the labeled compound. |

| Guanine Base [Gua+H]⁺ | 152.1 | 155.1 | Confirms ¹³C and ¹⁵N labels are on the guanine moiety. |

| Acetylated Ribose Moiety [Rib(Ac)₃]⁺ | 259.1 | 259.1 | Confirms the acetylated ribose is unlabeled. |

| Loss of Ribose Moiety [M+H - 132]⁺ | 278.1 | 281.1 | Indicates fragmentation of the glycosidic bond, with labels remaining on the base. |

Chromatographic Coupling Techniques (LC-MS, CE-MS) for Separation and Detection in Research Contexts

To analyze this compound and its metabolites in complex biological samples, mass spectrometry is almost always coupled with a separation technique. Liquid chromatography (LC) and capillary electrophoresis (CE) are two powerful and complementary methods used for this purpose. nih.govjournalofappliedbioanalysis.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics and quantitative analysis. nih.gov For nucleosides and their derivatives, reversed-phase liquid chromatography (RP-LC) is most common. nih.gov In this method, separation occurs based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile, often with an acid modifier like formic acid). nih.govmsu.edu The acetyl groups on 2',3',5'-Tri-O-acetyl Guanosine increase its hydrophobicity compared to guanosine, leading to stronger retention on an RP column, which can be exploited for effective separation from more polar metabolites. The coupling of LC with MS provides improved sensitivity and signal reproducibility by reducing sample complexity and alleviating matrix interferences during the ionization process. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an exceptionally effective technique for the analysis of polar and charged metabolites, making it highly complementary to LC-MS. nih.govrsc.orgnih.gov In CE, separation is achieved based on the charge-to-size ratio of analytes as they migrate through a narrow capillary under the influence of a strong electric field. springernature.comresearchgate.net This technique offers very high separation efficiency and requires minimal sample volume. CE-MS is particularly well-suited for analyzing the hydrophilic metabolites of guanosine, such as guanosine monophosphate or other polar catabolites, which may be poorly retained by traditional RP-LC methods. journalofappliedbioanalysis.comrsc.org Different CE separation modes can be employed, allowing for the analysis of both cationic and anionic species by simply reversing the polarity of the electric field. springernature.com

The choice between LC-MS and CE-MS depends on the specific research question and the physicochemical properties of the metabolites being investigated. Often, using both techniques provides a more comprehensive overview of the metabolome. researchgate.netrsc.org

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |

|---|---|---|

| Separation Principle | Differential partitioning between stationary and mobile phases (e.g., hydrophobicity). | Differential migration based on charge-to-size ratio in an electric field. springernature.com |

| Primary Analytes | Broad range, particularly effective for neutral and moderately polar to nonpolar compounds. Ideal for acetylated nucleosides. | Highly polar and charged compounds (e.g., nucleotides, organic acids, amino acids). nih.govrsc.org |

| Strengths | Robust, highly reproducible, wide applicability, excellent for quantitative analysis. nih.gov | Extremely high separation efficiency, minimal sample consumption, complementary to LC. journalofappliedbioanalysis.com |

| Considerations | Poor retention of very polar compounds in reversed-phase mode. Ion-pairing agents may cause signal suppression. nih.govnih.gov | Can be sensitive to high salt concentrations in samples; coupling to MS can be more technically challenging than LC. journalofappliedbioanalysis.comnih.gov |

| Typical Application | Quantification of 2',3',5'-Tri-O-acetyl Guanosine and less polar metabolites. | Analysis of polar, charged metabolites of guanosine (e.g., guanosine phosphates). |

Applications of 2 ,3 ,5 Tri O Acetyl Guanosine 13c2,15n in Advanced Biomolecular Research

Elucidation of Nucleic Acid Structure, Folding, and Dynamics

Isotopically labeled guanosine (B1672433), derived from 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N, is an indispensable tool for dissecting the intricate three-dimensional architectures of nucleic acids. The incorporation of ¹³C and ¹⁵N isotopes provides site-specific NMR-active nuclei that act as sensitive probes of local conformation and dynamics.

The site-specific incorporation of ¹³C and ¹⁵N-labeled guanosine into RNA and DNA molecules is a powerful strategy to overcome the inherent challenges of NMR spectroscopy, such as spectral overlap and signal broadening, especially in larger biomolecules. nih.govacs.org This approach allows researchers to selectively monitor specific positions within a nucleic acid sequence, providing detailed insights into conformational changes upon binding to other molecules or in response to environmental cues. nih.govresearchgate.net

| Technique | Information Gained from Labeled Guanosine | Key Advantages |

|---|---|---|

| ¹H-¹⁵N HSQC NMR | Directly probes the hydrogen-bonding environment of guanine (B1146940) imino and amino groups. | Highly sensitive to the formation and disruption of base pairs. |

| ¹H-¹³C HSQC NMR | Provides information on the conformation of the ribose sugar and the guanine base. | Enables the study of sugar pucker and glycosidic bond torsion angles. |

| Relaxation-Dispersion NMR | Characterizes transient, low-population conformational states. | Reveals dynamic processes occurring on the microsecond to millisecond timescale. |

G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are implicated in various biological processes, including the regulation of gene expression and the maintenance of telomere integrity. The structural polymorphism of G-quadruplexes makes them challenging to study. The introduction of isotopically labeled guanosine is crucial for defining their unique topologies and for understanding their interactions with potential therapeutic ligands. nih.gov

NMR studies on G-quadruplexes containing ¹³C and ¹⁵N-labeled guanosines can confirm the formation of the characteristic G-tetrads through the observation of specific hydrogen-bonding patterns. nih.gov Furthermore, the labeled sites serve as reporter probes for monitoring the binding of small molecules. Ligand binding can induce significant chemical shift perturbations at the labeled guanosine residues, providing precise information about the binding site and the mode of interaction. This approach is invaluable for the rational design and screening of drugs that target G-quadruplexes.

| G-Quadruplex Feature | Contribution of Labeled Guanosine | Example Finding |

|---|---|---|

| Topology Determination | Helps to distinguish between parallel, anti-parallel, and hybrid G-quadruplex folds. | Observation of specific NOEs between protons on adjacent, labeled guanines. |

| Ligand Binding Site Mapping | Identifies the specific guanosines involved in the interaction with a ligand. | Significant chemical shift changes in the NMR spectrum of the labeled guanosine upon ligand titration. |

| Dynamic Hotspots | Reveals regions of the G-quadruplex with enhanced flexibility or conformational exchange. | Analysis of NMR relaxation parameters for the labeled guanosine. |

The interactions between proteins and nucleic acids are fundamental to virtually all aspects of cellular function. Understanding the molecular basis of this recognition is a central goal of molecular biology. The use of nucleic acids containing isotopically labeled guanosine, synthesized from its acetylated precursor, provides a powerful means to probe these interactions from the perspective of the nucleic acid. nih.gov

When a protein binds to an RNA or DNA molecule containing a ¹³C,¹⁵N-labeled guanosine, the chemical environment of the labeled nucleotide is altered, leading to changes in its NMR spectrum. By monitoring these changes, researchers can map the protein binding interface on the nucleic acid, identify the specific contacts being made, and characterize any conformational changes that occur upon binding. nih.gov This information is critical for understanding the specificity of protein-nucleic acid recognition.

Mechanistic Enzymology and Biocatalysis Studies

The isotopic labels in guanosine derived from this compound serve as powerful probes for elucidating the mechanisms of enzymes that act on guanosine or its derivatives. The heavier isotopes can be tracked through enzymatic reactions or can be used to measure subtle effects on reaction rates.

Many enzymes catalyze the modification of guanosine within nucleic acids or as a free nucleoside. By using guanosine labeled with ¹³C and ¹⁵N, the fate of specific atoms can be traced throughout the course of an enzymatic reaction. This allows for the unambiguous determination of bond cleavage and formation events, which is essential for defining the reaction mechanism. nih.gov

For example, in studies of enzymes that catalyze the transfer of a chemical group to or from the guanine base, mass spectrometry can be used to analyze the products and determine whether the isotopic labels have been retained or transferred. Similarly, NMR spectroscopy can be used to identify the structure of reaction intermediates and products containing the isotopic labels, providing a detailed picture of the chemical transformations occurring in the enzyme's active site. nih.gov

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the transition state of an enzyme-catalyzed reaction. nih.gov The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By measuring the KIEs at different atomic positions, researchers can gain insights into the bonding and geometry of the transition state.

Guanosine labeled with ¹³C and ¹⁵N at specific positions can be used to measure KIEs for enzymes that catalyze reactions involving guanosine. For instance, in a reaction where a bond to a labeled carbon or nitrogen atom is broken in the rate-determining step, a significant KIE is expected. The magnitude of the KIE provides information about the degree of bond breaking in the transition state. nih.gov These experimental KIEs can be compared to theoretical values calculated for different proposed mechanisms, allowing researchers to distinguish between competing mechanistic hypotheses and to refine the structure of the transition state. pleiades.online

Active Site Characterization and Ligand-Enzyme Interactions

The study of enzyme-ligand interactions is fundamental to understanding enzyme mechanisms and for the development of novel therapeutics. Isotopically labeled ligands, such as Guanosine-13C2,15N derived from its tri-O-acetylated precursor, are invaluable for characterizing the active sites of enzymes that bind guanosine or its derivatives. Techniques like NMR spectroscopy can exploit the unique magnetic properties of ¹³C and ¹⁵N nuclei to provide detailed structural and dynamic information about the ligand-binding event.

When an isotopically labeled guanosine analog binds to an enzyme, changes in the chemical shifts of the ¹³C and ¹⁵N atoms can be observed. nih.gov These changes provide a sensitive readout of the local electronic environment within the enzyme's active site, allowing researchers to map the points of interaction between the ligand and specific amino acid residues. nih.gov This information is crucial for building accurate models of the enzyme-ligand complex and for understanding the molecular basis of substrate recognition and catalysis.

Furthermore, NMR techniques such as transferred nuclear Overhauser effect spectroscopy (trNOESY) can be used with labeled ligands to determine the conformation of the bound ligand. By measuring the transfer of magnetization from protein protons to the protons of the bound, isotopically labeled ligand, it is possible to deduce the three-dimensional arrangement of the ligand within the active site. The stable isotope labels aid in resolving spectral overlap and enhancing the sensitivity of these measurements. nih.gov

Table 1: NMR Techniques for Active Site Characterization using Labeled Guanosine

| NMR Technique | Information Gained | Role of ¹³C/¹⁵N Labeling |

| Chemical Shift Perturbation (CSP) | Identifies ligand-binding site on the enzyme and key interaction points. | Provides specific nuclei to monitor, reducing spectral complexity and improving resolution. |

| Transferred NOESY (trNOESY) | Determines the conformation of the ligand when bound to the enzyme. | Facilitates the unambiguous assignment of ligand resonances and enhances signal detection. |

| Isotope-Edited NMR | Filters NMR spectra to observe only the labeled ligand or the protein bound to it. | Allows for the study of large protein-ligand complexes by simplifying complex spectra. |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of the ligand are in close contact with the enzyme. | Can be combined with labeled ligands to confirm binding epitopes. |

Biosynthetic Pathway Elucidation and Metabolic Flux Analysis (MFA)

Stable isotope tracers like Guanosine-13C2,15N are central to the field of metabolic flux analysis (MFA), a powerful methodology for quantifying the rates of metabolic pathways in living cells. By introducing a labeled substrate and tracking its conversion into downstream metabolites, researchers can map the flow of atoms through complex metabolic networks.

Purine (B94841) nucleotides, including guanosine monophosphate (GMP), are synthesized through two main routes: the de novo synthesis pathway, which builds the purine ring from simpler precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. wikipedia.org Understanding the relative contributions of these two pathways is crucial, as they are often dysregulated in diseases such as cancer. nih.gov

Guanosine-13C2,15N, delivered into cells via its tri-O-acetylated form, can be used to trace the activity of the purine salvage pathway directly. Once de-acetylated, the labeled guanosine can be phosphorylated by guanosine kinase to form GMP, which is then further converted to GDP and GTP. By measuring the incorporation of ¹³C and ¹⁵N into the guanine nucleotide pool, the rate of the salvage pathway can be quantified.

Conversely, to study the de novo pathway, researchers often use simpler labeled precursors like [¹³C₂, ¹⁵N]-glycine. researchgate.net Glycine (B1666218) is a key building block in the initial steps of purine ring synthesis. researchgate.net By tracking the incorporation of these isotopes into newly synthesized purines, including guanine, the flux through the de novo pathway can be determined. Comparing the labeling patterns from experiments with labeled guanosine versus labeled glycine allows for a comprehensive understanding of the interplay between the de novo and salvage pathways in maintaining the cellular purine nucleotide pool. nih.govresearchgate.net

13C-Metabolic Flux Analysis (¹³C-MFA) is a widely used technique to quantify intracellular metabolic fluxes in both microbial and mammalian systems. nih.govnih.gov The core principle of ¹³C-MFA involves feeding cells a ¹³C-labeled substrate and then measuring the resulting labeling patterns in key metabolites, often proteinogenic amino acids or, more recently, RNA-derived ribonucleosides. nih.gov

When cells are cultured with a labeled precursor that can be metabolized into the building blocks of RNA, such as Guanosine-13C2,15N, the isotopic labels become incorporated into the ribose and/or base moieties of the resulting ribonucleotides. After isolating and hydrolyzing the RNA, the mass isotopomer distributions of the resulting nucleosides can be determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This labeling information provides crucial constraints for computational models of cellular metabolism. By fitting the experimentally measured labeling patterns to the predicted patterns from the model, it is possible to estimate the fluxes through various central carbon and nitrogen metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle. nih.govnih.gov The inclusion of both ¹³C and ¹⁵N labels provides more detailed information, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov

Table 2: Research Findings from Metabolic Flux Analysis using Labeled Nucleosides

| Organism/Cell Type | Labeled Substrate | Key Finding | Reference |

| E. coli | [1,6-¹³C]glucose | RNA labeling data significantly improves the precision of pentose phosphate pathway flux estimates. | nih.gov |

| DMS273 SCLC cells | [¹³C₂, ¹⁵N]-glycine & [¹³C₅, ¹⁵N₄]-hypoxanthine | Demonstrated the metabolic shift between de novo and salvage pathways upon HPRT1 expression. | researchgate.net |

| Mycobacterium bovis BCG | ¹³C and ¹⁵N dual labels | Enabled the first simultaneous quantification of carbon and nitrogen fluxes in mycobacteria, identifying glutamate (B1630785) as the central nitrogen hub. | nih.gov |

RNA molecules are often post-transcriptionally modified with a wide array of chemical groups, which play critical roles in regulating RNA stability, localization, and function. nih.gov Studying the dynamics of these modifications—their rates of addition and removal—is essential for understanding their biological roles.

Isotopic labeling with compounds like this compound provides a powerful method to measure the turnover of guanosine and its modified forms within RNA. By introducing the labeled precursor in a "pulse-chase" experiment, researchers can track the incorporation of the heavy isotopes into the RNA pool over time. This allows for the quantification of the rate at which newly synthesized (and thus labeled) modified nucleosides appear in the transcriptome. researchgate.netnih.gov

Using mass spectrometry, the ratio of labeled to unlabeled modified nucleosides, such as 7-methylguanosine (B147621) (m⁷G), can be monitored. nih.gov This ratio changes over time as new, labeled RNA is synthesized and older, unlabeled RNA is degraded. By fitting these data to kinetic models, the turnover rates of specific RNA modifications can be calculated. researchgate.netnih.gov This approach has revealed that different RNA modifications can have vastly different dynamics, providing insights into their specific regulatory functions. nih.gov

Development and Application of Biophysical Probes for Molecular Interactions

Beyond their use as metabolic tracers, isotopically labeled nucleosides serve as versatile starting materials for the synthesis of sophisticated biophysical probes. These probes are designed to report on molecular interactions, conformational changes, and the local environment of nucleic acids and proteins.

The chemical structure of guanosine can be modified to incorporate reporter groups, such as fluorophores or stable radical spin labels. Starting with an isotopically labeled guanosine, such as Guanosine-13C2,15N, ensures that the resulting probe can be distinguished from its endogenous, unlabeled counterparts in complex biological samples.

Fluorescent Probes: Fluorescent nucleoside analogs are powerful tools for visualizing nucleic acids in living cells and for studying their dynamics and interactions using techniques like Förster resonance energy transfer (FRET). nih.govnih.gov While guanosine itself is not fluorescent, chemical modifications can be made to the purine ring to create fluorescent derivatives. By synthesizing these derivatives from an isotopically labeled precursor, researchers can create probes that can be tracked by both fluorescence microscopy and mass spectrometry. This dual-modality approach allows for correlating spatial and temporal information from imaging with quantitative biochemical data. biorxiv.org

Spin-Labeled Probes: Site-directed spin labeling (SDSL) combined with electron paramagnetic resonance (EPR) spectroscopy is a powerful technique for measuring distances and conformational changes in biomolecules. beilstein-journals.orgnih.gov In this approach, a stable nitroxide radical (a spin label) is covalently attached to a specific site in a protein or nucleic acid. For nucleic acids, this can be achieved by synthesizing a phosphoramidite (B1245037) of a spin-labeled nucleoside, such as a derivative of guanosine, and incorporating it into an oligonucleotide using standard solid-phase synthesis. beilstein-journals.org

Starting with Guanosine-13C2,15N to synthesize the spin-labeled phosphoramidite provides an additional layer of analytical specificity. The isotopic labels can be used in conjunction with NMR to confirm the structure and purity of the probe and to aid in the assignment of resonances in NMR studies of the labeled biomolecule. The combination of EPR and NMR, facilitated by isotopically labeled spin probes, offers a comprehensive approach to studying the structure and dynamics of complex biological systems.

Application in Ligand Binding Assays and Target Validation in Research Settings

The isotopically labeled compound this compound serves as a sophisticated tool in advanced biomolecular research, particularly in the precise quantification of ligand-target interactions and the validation of molecular targets. Its utility stems from the incorporation of stable isotopes (¹³C and ¹⁵N), which allows it to be distinguished from its unlabeled, naturally occurring counterparts by analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The acetyl groups on the ribose sugar enhance its lipophilicity, which can facilitate its transport across cell membranes, effectively making it a prodrug form of the labeled guanosine. Once inside the cell, endogenous esterases can cleave the acetyl groups, releasing Guanosine-¹³C₂,¹⁵N to interact with its intended intracellular targets.

One of the primary applications of this compound is as an internal standard in quantitative ligand binding assays using Liquid Chromatography-Mass Spectrometry (LC-MS). In these assays, the labeled compound is spiked into a sample containing the unlabeled ligand (the analyte) and the target biomolecule (e.g., a protein or nucleic acid). Because the isotopically labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, it is detected at a different mass-to-charge ratio (m/z) due to the heavier isotopes. This allows for highly accurate quantification of the amount of unlabeled ligand bound to the target, as the ratio of the analyte signal to the internal standard signal can be used to correct for experimental variability.

For instance, in a competitive binding assay, a known concentration of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N (after deacetylation to Guanosine-¹³C₂,¹⁵N) could be used to determine the binding affinity of a series of unlabeled test compounds to a specific guanine-binding protein or RNA motif, such as a riboswitch. By measuring the displacement of the labeled guanosine by increasing concentrations of an unlabeled competitor, the inhibitor constant (Ki) can be accurately determined.

| Assay Parameter | Description | Example Value |

| Labeled Ligand | Guanosine-¹³C₂,¹⁵N | 10 nM |

| Target | Guanine Riboswitch Aptamer | 50 nM |

| Unlabeled Competitor | Compound X | 0.1 nM - 10 µM |

| Technique | LC-MS/MS | Triple Quadrupole |

| Calculated Ki | Inhibitor Constant for Compound X | 75 nM |

In the context of target validation, 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N is invaluable for NMR spectroscopy studies. The ¹³C and ¹⁵N labels provide specific NMR signals that can be monitored to observe binding events at an atomic level. When the labeled guanosine binds to its target, such as a G-quadruplex or a viral polymerase, changes in the chemical environment of the labeled atoms result in shifts in the NMR spectrum. These chemical shift perturbations (CSPs) provide direct evidence of binding and can be used to map the binding site on the target molecule.

A typical workflow for target validation using this compound might involve:

Introduction of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N to a cellular or in vitro system containing the putative target.

Allowing for deacetylation and subsequent binding of Guanosine-¹³C₂,¹⁵N to the target.

Analysis using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to observe changes in the signals corresponding to the labeled guanosine.

The magnitude of the chemical shift perturbations can be correlated with the strength of the interaction, allowing for the calculation of the dissociation constant (Kd), a key parameter in validating the biological relevance of the target.

| Target Protein | Labeled Ligand | Observed Chemical Shift Perturbation (Δδ) (ppm) | Calculated Dissociation Constant (Kd) |

| Protein A (Putative Target) | Guanosine-¹³C₂,¹⁵N | 0.25 | 15 µM |

| Protein B (Negative Control) | Guanosine-¹³C₂,¹⁵N | 0.01 | > 1 mM |

These applications underscore the importance of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N in modern drug discovery and chemical biology, enabling researchers to quantify ligand binding with high precision and unequivocally validate the interaction of small molecules with their biological targets in complex research settings.

Strategies for Derivatization and Further Modification of 2 ,3 ,5 Tri O Acetyl Guanosine 13c2,15n for Specialized Research Applications

Conversion to Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

A plausible synthetic pathway can be outlined as follows:

Deacetylation: The initial step involves the removal of the acetyl protecting groups from the 2', 3', and 5' hydroxyl positions of the ribose sugar. This is typically achieved by treatment with a base, such as ammonia (B1221849) in methanol (B129727) or sodium methoxide (B1231860) in methanol. This reaction yields the unprotected ¹³C₂,¹⁵N-labeled guanosine (B1672433).

Protection of the Exocyclic Amine (N²): To prevent side reactions during oligonucleotide synthesis, the exocyclic amine group of the guanine (B1146940) base must be protected. A common protecting group for this position is the isobutyryl (iBu) group, which can be introduced by reacting the deacetylated guanosine with isobutyric anhydride.

Selective 5'-Hydroxyl Protection: The 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group. This acid-labile group is crucial for the automated solid-phase synthesis process, as its removal allows for the stepwise addition of nucleotide monomers. This is achieved by reacting the N²-protected guanosine with DMT-chloride in the presence of a base like pyridine.

Selective 2'-Hydroxyl Protection: For the synthesis of RNA oligonucleotides, the 2'-hydroxyl group must be protected to prevent branching and degradation during synthesis. A common protecting group for this position is the tert-butyldimethylsilyl (TBDMS) group. This is introduced by reacting the 5'-O-DMT, N²-isobutyryl guanosine with TBDMS-chloride.

Phosphitylation of the 3'-Hydroxyl: The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This is typically achieved by reacting the fully protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite is then purified and can be used directly in an automated DNA/RNA synthesizer.

Table 1: Key Reagents and Protecting Groups in Phosphoramidite Synthesis

| Step | Reaction | Key Reagent(s) | Protecting Group Introduced |

| 1 | Deacetylation | Ammonia in Methanol | None (Removal of Acetyls) |

| 2 | N²-Protection | Isobutyric Anhydride | Isobutyryl (iBu) |

| 3 | 5'-Hydroxyl Protection | DMT-Chloride | Dimethoxytrityl (DMT) |

| 4 | 2'-Hydroxyl Protection | TBDMS-Chloride | tert-Butyldimethylsilyl (TBDMS) |

| 5 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphoramidite |

Synthesis of Labeled Guanosine Triphosphates (GTP) and Diphosphates (GDP) for Enzymatic Incorporations

The synthesis of ¹³C₂,¹⁵N-labeled guanosine triphosphate (GTP) and guanosine diphosphate (B83284) (GDP) from 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N is essential for a wide range of enzymatic studies, including those involving polymerases, kinases, and G-proteins. The most efficient and common method for this conversion is a multi-enzyme cascade, which mimics the natural nucleotide salvage pathway.

The initial and crucial step is the deacetylation of the starting material. The acetyl groups on the ribose sugar would prevent the nucleoside from being recognized and phosphorylated by the necessary enzymes. This deprotection can be achieved by treating the 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N with a mild base, such as aqueous ammonia or sodium hydroxide (B78521) in methanol, to yield the unprotected ¹³C₂,¹⁵N-labeled guanosine.

Following deacetylation, the labeled guanosine can be converted to GTP and GDP through a series of enzymatic phosphorylation steps:

Guanosine to Guanosine Monophosphate (GMP): The first phosphorylation is catalyzed by a guanosine kinase, which transfers a phosphate (B84403) group from ATP to the 5'-hydroxyl of the labeled guanosine, producing ¹³C₂,¹⁵N-GMP.

GMP to Guanosine Diphosphate (GDP): The newly synthesized GMP is then converted to GDP by the enzyme GMP kinase (also known as guanylate kinase), which utilizes another molecule of ATP to add a second phosphate group.

GDP to Guanosine Triphosphate (GTP): The final phosphorylation step is catalyzed by a nucleoside diphosphate kinase, which transfers the terminal phosphate from a donor triphosphate, typically ATP, to the labeled GDP, yielding ¹³C₂,¹⁵N-GTP.

Table 2: Enzymatic Cascade for Labeled GTP and GDP Synthesis

| Step | Conversion | Enzyme | Phosphate Donor | Product |

| 1 | Guanosine → GMP | Guanosine Kinase | ATP | ¹³C₂,¹⁵N-Guanosine Monophosphate |

| 2 | GMP → GDP | GMP Kinase | ATP | ¹³C₂,¹⁵N-Guanosine Diphosphate |

| 3 | GDP → GTP | Nucleoside Diphosphate Kinase | ATP | ¹³C₂,¹⁵N-Guanosine Triphosphate |

This enzymatic approach is highly specific and efficient, avoiding the need for complex chemical protection and deprotection strategies. The resulting labeled GTP and GDP can be purified using techniques such as high-performance liquid chromatography (HPLC) and are then ready for use in various enzymatic incorporation assays.

Preparation of Modified Labeled Guanosine Analogs for Specific Mechanistic Investigations

The preparation of modified labeled guanosine analogs from 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N allows for the creation of highly specific probes to investigate the mechanisms of enzymes and other biological processes. These modifications can be introduced at various positions on the guanine base or the ribose sugar.

A general strategy for preparing these analogs first involves the deacetylation of the starting material, as the acetyl groups would interfere with most subsequent chemical modifications. This can be accomplished by mild basic hydrolysis, for example, with ammonia in methanol. The resulting unprotected ¹³C₂,¹⁵N-guanosine serves as a versatile intermediate.

Representative Modifications:

Modification at the 8-position of the Guanine Base: The C8 position of guanine is a common site for modification. For instance, bromination at this position can be achieved by treating the deacetylated guanosine with bromine in a suitable solvent. The resulting 8-bromo-¹³C₂,¹⁵N-guanosine can then serve as a precursor for a variety of other analogs through nucleophilic substitution reactions. For example, it can be reacted with thiourea (B124793) to introduce a thiol group or with various amines to introduce different functionalities.

Modification of the Ribose Moiety: The hydroxyl groups of the ribose, once deacetylated, can be selectively modified. For example, specific protection of the 3' and 5' hydroxyls would allow for chemical modifications at the 2'-position, such as the introduction of a methoxy (B1213986) group or a fluorine atom, to study the role of the 2'-hydroxyl in RNA structure and function.

N⁷-Alkylation: The N7 position of the guanine ring is another site susceptible to modification. Alkylating agents can be used to introduce various groups at this position, which can be useful for studying DNA-protein interactions or the effects of DNA damage.

Table 3: Examples of Modified Labeled Guanosine Analogs and Their Potential Applications

| Modification Site | Type of Modification | Potential Application |

| C8 of Guanine | Bromination, Thiolation, Amination | Probing DNA-protein interactions, studying enzymatic mechanisms |

| 2'-Hydroxyl of Ribose | Methoxy substitution, Fluorination | Investigating RNA structure and stability, studying ribozyme mechanisms |

| N7 of Guanine | Alkylation | Studying DNA damage and repair, probing nucleic acid recognition by proteins |

The synthesis of these modified analogs often requires careful optimization of reaction conditions to achieve the desired regioselectivity and yield. The isotopic labels within the guanosine core provide a powerful tool for tracking the fate of these analogs in complex biological systems using techniques like NMR spectroscopy and mass spectrometry.

Integration with Other Labeling Technologies (e.g., Deuteration, Fluorescent Tags) for Multi-Parametric Research

To gain a more comprehensive understanding of complex biological systems, it is often advantageous to combine the ¹³C and ¹⁵N labels of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N with other labeling technologies, such as deuteration and fluorescent tags. This multi-parametric approach allows for simultaneous analysis using different biophysical techniques.

Deuteration:

Deuterium (²H) can be incorporated into the guanosine molecule to simplify ¹H NMR spectra of large biomolecules and to probe the dynamics of specific sites. glenresearch.com For instance, the non-exchangeable protons on the guanine base or the ribose sugar can be replaced with deuterium. The synthesis of a deuterated, ¹³C, ¹⁵N-labeled guanosine phosphoramidite would allow for its incorporation into specific sites within an RNA or DNA oligonucleotide. This can be achieved by starting with a deuterated guanosine precursor and then following the synthetic route outlined in section 5.1. The resulting multi-labeled oligonucleotide can then be studied by NMR to probe its structure and dynamics with reduced spectral overlap.

Fluorescent Tags:

Fluorescent tags can be attached to the labeled guanosine to enable its visualization and tracking in cellular environments using fluorescence microscopy or to study molecular interactions using techniques like Förster Resonance Energy Transfer (FRET). biosyn.com A common strategy for introducing a fluorescent tag is to first derivatize the guanosine with a linker arm that has a reactive functional group, such as an amine or a thiol.

For example, after deacetylation, the ¹³C₂,¹⁵N-guanosine could be modified at the N² position with a linker containing a terminal amine group. This amino-modified guanosine can then be reacted with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester of fluorescein (B123965) or rhodamine. The resulting fluorescently labeled, isotopically enriched guanosine can then be converted into a phosphoramidite or a triphosphate for incorporation into oligonucleotides or for use in enzymatic assays.

Table 4: Strategies for Integrating Additional Labels with ¹³C₂,¹⁵N-Guanosine

| Labeling Technology | Method of Integration | Research Application |

| Deuteration | Synthesis from a deuterated precursor followed by conversion to a phosphoramidite. | Simplification of ¹H NMR spectra of large oligonucleotides, studies of molecular dynamics. |

| Fluorescent Tags | Derivatization with a linker arm followed by reaction with a fluorescent dye. | Cellular imaging, FRET-based studies of molecular interactions, fluorescence polarization assays. |

The combination of isotopic and fluorescent labeling provides a powerful toolkit for multi-parametric research, allowing for the correlation of structural, dynamic, and localization information for the molecule of interest.

Methodological Advancements and Future Research Directions Utilizing 2 ,3 ,5 Tri O Acetyl Guanosine 13c2,15n

Enhancements in Isotopic Labeling Efficiency and Cost-Effectiveness for Large-Scale Research

The widespread application of isotopically labeled compounds in large-scale research is often constrained by the efficiency and cost of their synthesis. However, recent advancements in both chemical and biological synthesis methods are addressing these challenges, making compounds like 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N more accessible.

Chemo-enzymatic strategies have emerged as a particularly powerful approach for the cost-effective production of labeled nucleosides. nih.gov These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis, allowing for the efficient incorporation of isotopes from readily available and less expensive precursors. nih.gov For instance, the synthesis of specifically labeled guanine (B1146940) can be achieved through multi-step chemical reactions, which can then be enzymatically coupled to a labeled ribose moiety. nih.govnih.gov This modular approach not only improves yield but also provides flexibility in the desired labeling pattern.

Below is a table summarizing key advancements in isotopic labeling efficiency and cost-effectiveness:

| Methodological Advancement | Description | Impact on Large-Scale Research |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic steps to efficiently produce labeled nucleosides. | Increases yield and provides flexibility in labeling patterns, making synthesis more cost-effective. |

| Metabolic Engineering | Genetically modifying microorganisms to enhance the production of specific labeled compounds. | Enables the use of cheaper labeled starting materials, significantly lowering production costs for bulk quantities. |

| Improved Purification Techniques | Development of more efficient chromatographic methods for isolating the final labeled product. | Reduces product loss and improves purity, contributing to overall cost-effectiveness. |

These ongoing improvements in synthesis and production are pivotal for enabling the broader application of this compound in extensive research projects.

Integration with Emerging High-Throughput Screening Methodologies in Biomedical Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biomedical research, allowing for the rapid testing of large numbers of compounds. osthus.com The integration of isotopically labeled molecules like this compound with HTS methodologies opens up new avenues for identifying and characterizing novel therapeutic agents and for studying biological pathways in a massively parallel fashion.

One of the key advantages of using isotopically labeled compounds in HTS is the ability to employ mass spectrometry-based detection methods. nih.gov These methods offer high sensitivity and specificity, allowing for the direct and quantitative measurement of substrate turnover or binding events in complex biological samples. nih.govnih.gov For example, in screening for inhibitors of enzymes involved in guanosine (B1672433) metabolism, the conversion of labeled 2',3',5'-Tri-O-acetyl Guanosine to its products can be precisely monitored, providing a robust and reliable assay. mdpi.com

The development of semi-automated and robotic platforms for HTS has further enhanced the feasibility of using labeled compounds. mdpi.com These systems can handle the complex liquid handling and data acquisition steps required for mass spectrometry-based screening, making the process more efficient and less prone to error. mdpi.com

The following table outlines the integration of labeled guanosine with HTS:

| HTS Methodology | Role of this compound | Advantages |

| Mass Spectrometry-Based Screening | Serves as a labeled substrate or internal standard for quantifying enzymatic activity or binding affinity. | High sensitivity, specificity, and direct measurement of molecular interactions. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Screening | Acts as a probe to detect ligand binding and conformational changes in target macromolecules. | Provides detailed structural and dynamic information about molecular interactions. |

| Cell-Based Isotope Tracing | Used to trace the metabolic fate of guanosine within cells in a high-throughput manner. | Enables the study of metabolic pathways and their response to drug candidates on a large scale. pnas.org |

The synergy between advanced HTS technologies and the precision of isotopic labeling is poised to accelerate the pace of discovery in various areas of biomedical research.

Computational Approaches Complementing Experimental Data from Labeled Guanosine Studies

Computational chemistry and modeling have become indispensable tools for interpreting and extending the experimental data obtained from studies using isotopically labeled compounds. By combining theoretical calculations with empirical results, researchers can gain a deeper understanding of molecular structure, dynamics, and reaction mechanisms.

Quantum mechanics (QM) calculations, for example, can be used to predict the nuclear magnetic resonance (NMR) chemical shifts of the ¹³C and ¹⁵N nuclei in this compound. researchgate.net These theoretical predictions can aid in the assignment of complex NMR spectra and can provide insights into the electronic environment of the labeled atoms. researchgate.net Comparing the calculated and experimentally observed chemical shifts can also help to validate and refine computational models of molecular structures and interactions. researchgate.net

Molecular dynamics (MD) simulations, on the other hand, can provide a dynamic picture of how labeled guanosine derivatives interact with their biological targets, such as enzymes or nucleic acids. These simulations can reveal the key intermolecular interactions that govern binding and can help to explain the functional consequences of these interactions.

The table below highlights the complementary role of computational approaches:

| Computational Approach | Application with Labeled Guanosine Data | Scientific Insight |

| Quantum Mechanics (QM) | Prediction of NMR chemical shifts and coupling constants. | Deeper understanding of electronic structure and its influence on spectroscopic properties. researchgate.net |

| Molecular Dynamics (MD) Simulations | Modeling the dynamic behavior of labeled guanosine in complex with biological macromolecules. | Insights into binding mechanisms, conformational changes, and the role of solvent. |

| Metabolic Flux Analysis (MFA) | Using isotope tracing data to quantify the rates of metabolic reactions. | A system-level understanding of cellular metabolism and its regulation. nih.gov |

The integration of computational and experimental approaches provides a powerful framework for maximizing the information that can be gleaned from studies utilizing specifically labeled compounds like this compound.

Unexplored Research Avenues Leveraging the Specific Labeling Pattern of this compound in Novel Biological Systems

The specific ¹³C₂,¹⁵N labeling pattern of 2',3',5'-Tri-O-acetyl Guanosine opens the door to investigating a wide range of biological questions that have been difficult to address with uniformly labeled compounds. The presence of two ¹³C and one ¹⁵N labels provides unique spectroscopic signatures that can be exploited in advanced NMR and mass spectrometry experiments.

One promising area of research is the study of RNA structure and dynamics. nih.gov The specific labels in the guanine base can serve as sensitive probes for monitoring local conformational changes and intermolecular interactions within large RNA molecules. nih.govnih.govnih.gov This could be particularly valuable for studying the function of non-coding RNAs and riboswitches, where subtle structural rearrangements are often critical for their regulatory activity. nih.gov

Another unexplored avenue is the investigation of DNA and RNA damage and repair mechanisms. The labeled guanosine can be incorporated into nucleic acids, and its fate upon exposure to damaging agents can be tracked with high precision. nih.gov This could provide new insights into the chemical mechanisms of DNA and RNA damage and the cellular pathways that have evolved to repair this damage. nih.gov

Potential unexplored research areas include:

RNA Folding and Catalysis: Using the specific labels to probe the structure and dynamics of ribozyme active sites.

G-Quadruplex Dynamics: Investigating the formation and stability of G-quadruplex structures in telomeres and promoter regions.

Nucleic Acid-Protein Interactions: Mapping the binding sites of proteins on RNA and DNA with high resolution.

Epigenetic Modifications: Studying the enzymatic mechanisms of guanine modifications in DNA and RNA.

The unique labeling pattern of this compound provides a versatile tool for addressing fundamental questions in molecular and cellular biology.

Potential for New Applications in Synthetic Biology and Biomaterial Science Research Utilizing Labeled Nucleosides

The fields of synthetic biology and biomaterial science are increasingly leveraging the building blocks of life to create novel functions and materials. nsf.gov Isotopically labeled nucleosides, including this compound, have the potential to play a significant role in these emerging areas.

In synthetic biology, labeled nucleosides can be used to monitor the performance of engineered genetic circuits and metabolic pathways. nih.gov By tracing the flow of the isotopic labels through these synthetic systems, researchers can identify bottlenecks and optimize their designs. Furthermore, the incorporation of labeled nucleosides into synthetic genetic polymers could enable new methods for information storage and retrieval. nih.gov

In biomaterial science, labeled nucleosides can be incorporated into DNA- and RNA-based nanomaterials to probe their structure and assembly. nsf.gov This could facilitate the rational design of new biomaterials with tailored properties for applications in drug delivery, diagnostics, and tissue engineering. The ability to track the fate of these materials in biological systems is also crucial for assessing their safety and efficacy.

The table below summarizes potential applications in these fields:

| Field | Potential Application of Labeled Guanosine | Desired Outcome |

| Synthetic Biology | Monitoring the activity of synthetic gene circuits and metabolic pathways. | Optimization of circuit performance and understanding of system dynamics. |

| Biomaterial Science | Probing the structure and self-assembly of nucleic acid-based nanomaterials. nsf.gov | Rational design of functional biomaterials with controlled properties. |

| Bio-inspired Computing | Development of new platforms for DNA-based data storage and computation. | Increased information density and novel computational paradigms. |

As our ability to manipulate biological systems at the molecular level continues to advance, the applications for precisely labeled building blocks like this compound are certain to expand into these exciting new frontiers of research.

Q & A

Q. What are the key synthetic strategies for preparing 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N?

The synthesis typically involves halogenation and isotopic labeling of triacetylated guanosine. For example, tri-O-acetyl guanosine is halogenated at the C2 position using iodine to form intermediates like 2-iodo-hypoxanthine derivatives, followed by cross-coupling reactions with isotopically labeled precursors (e.g., ¹³C₂,¹⁵N-glycine) to introduce stable isotopes. This method achieves reproducible yields (~50%) and ensures isotopic integrity . Acetylation protects reactive hydroxyl groups during synthesis, minimizing side reactions .

Q. How is the isotopic purity of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N validated in experimental settings?

Isotopic enrichment is quantified using gas chromatography-mass spectrometry (GC-MS) or high-resolution liquid chromatography-mass spectrometry (LC-HRMS). For example, isotopic abundance (e.g., 99 atom% ¹³C, 98 atom% ¹⁵N) is measured by comparing peak intensity ratios of labeled vs. unlabeled ions. Analytical standards such as [¹³C₁₀,¹⁵N₅]-GMP are used for calibration to ensure accuracy .

Q. What experimental conditions are critical for maintaining the stability of 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N during storage and handling?

Stability is highly dependent on storage temperature and solvent environment. The compound should be stored at -20°C in anhydrous, oxygen-free conditions to prevent hydrolysis of acetyl groups. Isotopic integrity is preserved by avoiding prolonged exposure to light or moisture, which can degrade the labeled nucleoside .

Advanced Research Questions

Q. How can 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N be applied in metabolic flux analysis to study RNA turnover?

The compound serves as a precursor for tracing guanosine metabolism in cellular systems. After deacetylation, the labeled guanosine is incorporated into RNA, enabling quantification of RNA synthesis/degradation rates via isotopic enrichment in hydrolyzed nucleotides. For example, paired LC-HRMS and ¹³C-NMR can track ¹³C₂ and ¹⁵N incorporation into RNA pools, resolving kinetic parameters in dynamic models .

Q. What are the potential sources of error when interpreting isotopic enrichment data from 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N in complex biological matrices?

Contradictions in δ¹³C and δ¹⁵N measurements may arise from:

- Isotopic dilution : Unlabeled endogenous guanosine pools dilute the tracer signal.

- Cross-labeling : ¹³C/¹⁵N may redistribute into unrelated metabolites (e.g., purine salvage pathways).

- Analytical interference : Matrix effects in LC-HRMS (e.g., ion suppression) require normalization using internal standards like [¹⁵N]-adenosine . Methodological controls, such as spike-recovery experiments, are essential to validate data .

Q. How does 2',3',5'-Tri-O-acetyl Guanosine-¹³C₂,¹⁵N facilitate mechanistic studies of tRNA modifications under stress conditions?

The deuterated analog (e.g., 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine-D6) is used to investigate post-transcriptional modifications in tRNA. For example, mass spectrometry quantifies stress-induced tRNA methylation by comparing ¹³C₂/¹⁵N-labeled vs. unmodified nucleosides. This approach revealed tRNA wobble base modifications in Saccharomyces cerevisiae under oxidative stress, linking isotopic signatures to enzymatic activity .

Methodological Notes

- Synthesis Optimization : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent acetylation reversal .

- Data Validation : Cross-validate isotopic ratios with EA-IRMS (elemental analyzer-isotope ratio mass spectrometry) for δ¹³C/δ¹⁵N precision (±0.1‰) .

- Biological Applications : Pair with siRNA knockdowns of purine metabolism enzymes (e.g., HPRT1) to isolate tracer-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.